molecular formula C8H12N2 B6154486 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine CAS No. 79607-17-3

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine

Cat. No.: B6154486
CAS No.: 79607-17-3
M. Wt: 136.19 g/mol
InChI Key: LJTYKMPLGYWQQM-UHFFFAOYSA-N
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Description

3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a bicyclic heterocyclic compound characterized by a fused imidazole and pyridine ring system with a methyl substituent at the 3-position. Its partially saturated backbone (5H,6H,7H,8H) enhances stability compared to fully aromatic analogs, making it suitable for catalytic and pharmaceutical applications.

Properties

CAS No.

79607-17-3

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H12N2/c1-7-9-6-8-4-2-3-5-10(7)8/h6H,2-5H2,1H3

InChI Key

LJTYKMPLGYWQQM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1CCCC2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Scope

The Ritter-type reaction, leveraging bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O), enables the efficient synthesis of imidazo[1,5-a]pyridine derivatives. This method involves the generation of a benzylic cation from pyridinylmethanol precursors, followed by nucleophilic attack from nitriles to form a nitrilium ion. Subsequent intramolecular cyclization and rearomatization yield the target compound.

For 3-methyl derivatives, the methyl group is introduced via a methyl-substituted pyridinylmethanol precursor. For example, phenyl(pyridin-2-yl)methanol derivatives bearing methyl groups at the 3-position undergo this reaction with acetonitrile to produce 3-methyl-imidazo[1,5-a]pyridine in yields up to 92%.

Table 1: Optimization of Ritter-Type Reaction Conditions

SubstrateCatalyst (mol%)Acid (equiv)SolventTemperature (°C)Yield (%)
3-Methyl-pyridinylmethanolBi(OTf)₃ (5)p-TsOH (7.5)DCE15092
3-Methyl-pyridinylmethanolBi(OTf)₃ (5)p-TsOH (7.5)Toluene15075

Limitations and Side Reactions

Competing pathways, such as alcohol addition to the nitrilium ion (leading to hydrolysis products), can reduce yields. For instance, sterically hindered nitriles like para-iodobenzonitrile result in diminished yields (33%) due to sluggish cyclization.

Cyclization with Triphosgene or Thiophosgene

One-Pot Synthesis from Aminomethylpyridines

Aminomethylpyridine derivatives react with triphosgene or thiophosgene to form imidazo[1,5-a]pyridines via nucleophilic substitution and cyclization. For 3-methyl analogs, 2-aminomethyl-3-methylpyridine serves as the precursor. Reaction with thiophosgene in dichloromethane at 0°C for 4 hours achieves a 50% yield over three steps.

Table 2: Thiophosgene-Mediated Cyclization Parameters

PrecursorReagentSolventTemperature (°C)Yield (%)
2-Aminomethyl-3-methylpyridineThiophosgeneCH₂Cl₂050
2-Aminomethyl-3-methylpyridineTriphosgeneTHF2545

Solvent and Equivalents Optimization

Polar aprotic solvents like THF or acetone reduce yields due to precursor precipitation. Dichloromethane maximizes substrate solubility, while excess thiophosgene (1.2 equiv) ensures complete conversion.

Mannich-Type Reactions for Ring Formation

Condensation with Bromoacetophenones

Mannich-type reactions between 3-methyl-2-aminopyridine and bromoacetophenones under basic conditions (NaHCO₃, methanol, reflux) furnish imidazo[1,5-a]pyridines. This method tolerates diverse aryl substituents, with yields ranging from 21% to 97% depending on electronic effects.

Table 3: Mannich Reaction Yields with Varied Substituents

Bromoacetophenone SubstituentReaction Time (h)Yield (%)
4-Methoxy1297
4-Nitro1258

Mechanistic Considerations

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of HBr and cyclization. Electron-donating groups on the acetophenone enhance reaction rates and yields.

Microwave-Assisted Cyclization

Accelerated Synthesis via Microwave Irradiation

Microwave irradiation significantly reduces reaction times for imidazo[1,5-a]pyridine synthesis. For example, heating 3-methyl-2-aminopyridine with ethyl chloroacetate at 150°C for 20 minutes under microwave conditions achieves an 86% yield.

Table 4: Microwave vs. Conventional Heating

MethodTemperature (°C)Time (min)Yield (%)
Microwave1502086
Conventional15024072

Chemical Reactions Analysis

Types of Reactions

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the nature of the target .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The imidazo[1,5-a]pyridine core allows diverse functionalization. Key derivatives and their properties are compared below:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine Methyl (C3) C8H11N3 149.20 Stable NHC precursor; catalytic applications
1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine Bromo (C1), Methyl (C3) C8H10BrN3 228.10 Reactive intermediate for cross-coupling
3-Ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid Ethyl (C3), Carboxylic acid (C1) C10H14N2O2 194.23 Enhanced solubility; drug discovery
5-Methyl-3-(4-nitrophenyl)imidazo[1,5-a]pyridine (3w) Nitrophenyl (C3), Methyl (C5) C14H12N3O2 254.27 Electron-deficient; agrochemical potential
tert-Butyl 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate Trifluoromethyl (C3), tert-butoxycarbonyl (C7) C12H16F3N3O2 291.27 Fluorinated analog; bioactive intermediate

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Derivatives like 3w (4-nitrophenyl) exhibit reduced electron density, enhancing reactivity in electrophilic substitutions .
  • Bulky Substituents : The tert-butoxycarbonyl group in improves steric hindrance, stabilizing carbene complexes.
  • Halogenation : Bromo-substituted analogs (e.g., ) serve as intermediates in Suzuki-Miyaura couplings.

Stability and Reactivity

  • Thermal Stability : The saturated backbone of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine confers higher thermal stability compared to fully aromatic analogs like imidazo[1,2-a]pyridines .
  • NHC Stability : Imidazo[1,5-a]pyridine-derived NHCs (e.g., Rh(I) complexes in ) exhibit superior stability over imidazo[4,5-b]pyridines due to reduced ring strain.

Biological Activity

3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and research findings related to its pharmacological effects.

  • IUPAC Name : 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
  • CAS Number : 79607-17-3
  • Molecular Formula : C8H12N2
  • Molecular Weight : 136.20 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazo[1,5-a]pyridine derivatives. For instance:

  • Cell Line Studies : Various derivatives of imidazo[1,5-a]pyridine were tested against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The results indicated significant growth inhibition in these cancer cells with minimal effects on non-tumorigenic MCF-12A cells .
  • Mechanism of Action : The most promising compounds showed GI50 values below 10 µM, indicating potent cytotoxicity. Mechanistic studies suggested that these compounds affected cell viability and proliferation and altered the cell cycle profile .

Antimicrobial Activity

Imidazo[1,5-a]pyridine derivatives have also been investigated for their antimicrobial properties:

  • In Vitro Studies : Compounds demonstrated effectiveness against various bacterial strains. The structure-activity relationship (SAR) studies indicated that modifications in the imidazo ring could enhance antimicrobial activity .

Case Studies

  • Antitumor Efficacy in TNBC :
    • Study: A compound derived from imidazo[1,5-a]pyridine was evaluated for its effects on cell cycle dynamics and apoptosis in TNBC cell lines.
    • Findings: The compound significantly decreased viable cell counts and induced G0/G1 phase arrest while promoting apoptosis through increased Annexin V positivity .
  • Antimicrobial Properties :
    • Study: A series of imidazo[1,5-a]pyridine derivatives were tested against resistant bacterial strains.
    • Findings: Several compounds exhibited strong antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in clinical settings .

Table 1: Summary of Biological Activities

Biological ActivityCell Line/OrganismObserved EffectReference
AntitumorMDA-MB-231Growth inhibition
AntimicrobialVarious bacteriaEffective against resistant strains
Cell Cycle ArrestMDA-MB-468G0/G1 phase arrest

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-imidazo[1,5-a]pyridine derivatives in academic research?

The synthesis typically involves cyclization of precursors such as 2-aminopyridine with α,β-unsaturated carbonyl compounds under basic conditions (e.g., KOH or NaH). Key steps include heating to promote cyclization and purification via recrystallization or chromatography . Alternative methods include microwave-assisted reactions using catalysts like MoO₂Cl₂(dmf)₂ and ligands (e.g., PPh₃) to enhance reaction efficiency .

Key Methods Comparison

MethodPrecursorsConditionsReference
Cyclization2-aminopyridine + α,β-unsaturated ketonesBase, 80–120°C, 6–12 hours
Microwave-assistedBrominated intermediates + catalysts135°C, dioxane solvent, 4 hours
BrominationImidazo[1,5-a]pyridine derivativesNBS or Br₂, room temperature

Q. Which characterization techniques are critical for confirming the structure of 3-methyl-imidazo[1,5-a]pyridine analogs?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for confirming regiochemistry and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups like carboxylic acids or amines. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What are the typical reactivity profiles of 3-methyl-imidazo[1,5-a]pyridine in substitution and functionalization reactions?

The methyl group at position 3 and the fused imidazole ring enable diverse reactivity:

  • Nucleophilic substitution : Bromine at position 1 can be replaced with amines or alkoxides under SNAr conditions .
  • Oxidation/Reduction : The imidazole ring is resistant to mild oxidants but undergoes ring-opening under strong acidic or oxidizing conditions (e.g., HNO₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of 3-methyl-imidazo[1,5-a]pyridine derivatives?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethers .
  • Catalyst selection : Mo-based catalysts improve microwave-assisted reactions by reducing side products .
  • Temperature control : Gradual heating (80–120°C) minimizes decomposition during cyclization . Statistical tools like Design of Experiments (DoE) are recommended to identify optimal parameter combinations .

Q. How do researchers resolve contradictions in spectroscopic data for novel analogs?

Contradictions in NMR or mass spectra often arise from tautomerism or impurities. Strategies include:

  • 2D NMR (COSY, NOESY) : To differentiate between regioisomers or confirm hydrogen bonding patterns .
  • Computational modeling : DFT calculations predict chemical shifts and verify plausible structures .
  • Cross-validation : Compare data with structurally similar compounds (e.g., 5-methyl or 7-cyclopentyl analogs) .

Q. What computational approaches predict the reactivity of 3-methyl-imidazo[1,5-a]pyridine in novel synthetic pathways?

Quantum mechanical methods (e.g., DFT) model reaction pathways, while machine learning algorithms analyze historical reaction data to predict feasible conditions. For example:

  • Reaction path searches : Identify intermediates in bromination or cyclization steps .
  • Docking studies : Predict bioactivity by simulating interactions with enzyme active sites (e.g., kinase inhibitors) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for biological activity?

SAR studies typically involve:

  • Functional group variation : Synthesize analogs with substituents at positions 1, 3, or 8 to assess impact on bioactivity .
  • Enzyme assays : Test inhibition of targets like kinases or proteases using fluorescence-based assays .
  • Pharmacophore modeling : Map essential structural features (e.g., hydrogen bond donors) using software like Schrödinger .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of 3-methyl-imidazo[1,5-a]pyridine derivatives?

Discrepancies may arise from assay variability or impurity profiles. Mitigation strategies:

  • Reproduce assays : Use standardized protocols (e.g., IC₅₀ measurements in triplicate) .
  • Purity verification : HPLC or LC-MS to confirm >95% purity before testing .
  • Meta-analysis : Compare data across studies (e.g., anti-inflammatory vs. anticancer activities) .

Methodological Resources

  • Synthetic Protocols :
  • Computational Tools :
  • Biological Assays :

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